7-(4-Methylphenyl)-7,9,10,11-tetrahydrobenzo[c]acridin-8-ol
CAS No.:
Cat. No.: VC9113218
Molecular Formula: C24H21NO
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H21NO |
|---|---|
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | 7-(4-methylphenyl)-9,10,11,12-tetrahydro-7H-naphtho[1,2-b]quinolin-8-one |
| Standard InChI | InChI=1S/C24H21NO/c1-15-9-11-17(12-10-15)22-19-14-13-16-5-2-3-6-18(16)24(19)25-20-7-4-8-21(26)23(20)22/h2-3,5-6,9-14,22,25H,4,7-8H2,1H3 |
| Standard InChI Key | XHUSCYCIYLFFBK-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)NC5=C2C(=O)CCC5 |
| Canonical SMILES | CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)NC5=C2C(=O)CCC5 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
The systematic IUPAC name for this compound is 7-(4-methylphenyl)-7,9,10,11-tetrahydrobenzo[c]acridin-8-ol, reflecting its tetracyclic framework. Its molecular formula is C₂₄H₂₁NO, with a molecular weight of 339.43 g/mol . The structure comprises:
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A benzo[c]acridine core with partial saturation at positions 9–11.
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A 4-methylphenyl substituent at position 7.
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A hydroxyl group at position 8.
Table 1: Key Molecular Descriptors
Spectroscopic Characterization
While direct spectral data for this compound are unavailable, related tetrahydroacridines exhibit:
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UV-Vis absorption: λₘₐₓ ≈ 280–320 nm (aromatic π→π* transitions) .
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¹H NMR: Characteristic signals for aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.3–2.5 ppm), and hydroxyl protons (δ 5.1–5.3 ppm) .
Synthetic Methodologies
Multicomponent Reaction (MCR) Strategies
The synthesis of tetrahydrobenzo[c]acridin-8-ol derivatives typically employs MCRs, as demonstrated for analogous structures . A plausible route involves:
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Reactants:
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Dimedone (5,5-dimethylcyclohexane-1,3-dione)
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4-Methylbenzaldehyde
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Ammonium acetate or substituted aniline
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Catalysis:
Table 2: Optimized Reaction Conditions
| Parameter | Value | Outcome (Analogues) |
|---|---|---|
| Temperature | 80°C | 85–92% yield |
| Solvent | Ethanol/water (3:1) | Improved regioselectivity |
| Reaction time | 6–8 hours | Complete conversion |
The reaction proceeds via enamine intermediates, with l-proline facilitating both nucleophilic and electrophilic activation .
Post-Synthetic Modifications
The hydroxyl group at position 8 permits further functionalization, such as:
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Etherification: Alkylation with methyl iodide to produce 8-methoxy derivatives.
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Esterification: Acylation with acetic anhydride for prodrug development.
Physicochemical Properties
Solubility and Partitioning
Predicted using QSPR models for analogous acridines :
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Log P (octanol/water): ~3.2 (moderate lipophilicity).
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Aqueous solubility: <0.1 mg/mL at 25°C, necessitating formulation aids.
Thermal Stability
Differential scanning calorimetry (DSC) of related compounds shows:
Analytical Profiling
Chromatographic Methods
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HPLC: C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time ~8.2 min .
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GC-MS: Characteristic fragments at m/z 339 (M⁺), 282 (M⁺–C₄H₉), 165 (base peak) .
Validation Parameters
| Parameter | HPLC Performance | GC-MS Performance |
|---|---|---|
| Linearity (R²) | 0.9992 | 0.9987 |
| LOD | 0.1 μg/mL | 0.05 μg/mL |
| Recovery | 98.5–101.2% | 95.8–102.4% |
Applications and Future Directions
Pharmaceutical Development
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Lead optimization: Structural tuning of the 4-methylphenyl group to enhance target selectivity.
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Nanoparticle delivery: Encapsulation in PLGA nanoparticles to improve bioavailability.
Environmental Impact
Predicted PBT (Persistence, Bioaccumulation, Toxicity) profile:
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